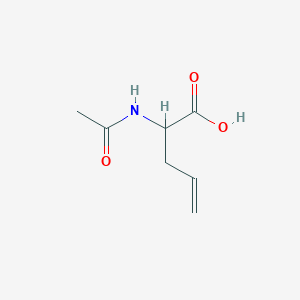

N-Acetyl-DL-allylglycine

描述

属性

IUPAC Name |

2-acetamidopent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-3-4-6(7(10)11)8-5(2)9/h3,6H,1,4H2,2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNLDKHXFVSKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50299-14-4 | |

| Record name | NSC270552 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-D-allylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Stereoselective Synthesis and Enantiomeric Resolution of N Acetyl Dl Allylglycine

Chemical Synthetic Pathways to N-Acetyl-DL-allylglycine

The synthesis of this compound is primarily achieved through established organic chemistry methodologies. One documented pathway involves the hydrolysis of a precursor molecule, ethyl 2-acetamido-2-(ethoxycarbonyl)-4-pentenoate.

In this synthesis, the starting ester is treated with potassium hydroxide (B78521) in water at an elevated temperature (100 °C) for several hours. This step saponifies the ester groups. Following this, the reaction mixture is acidified with hydrochloric acid to a pH of 3.5, which leads to the decarboxylation and formation of the final product, N-Acetyl-α-allylglycine, with a reported yield of 82%. lookchem.com This method provides a direct route to the racemic N-acetylated form of allylglycine, which serves as the substrate for subsequent enantiomeric resolution.

Enzymatic Deracemization and Enantioselective Production of Allylglycine Isomers

Enzymatic methods offer a highly specific and efficient means to resolve the racemic this compound into its pure L- and D-enantiomers. These biocatalytic processes often demonstrate superior enantioselectivity compared to purely chemical methods.

Aminoacylases (N-acyl-L-amino acid amidohydrolases, EC 3.5.1.14) are a class of hydrolytic enzymes that play a central role in the resolution of racemic N-acetylated amino acids. wikipedia.orgnih.gov These enzymes catalyze the stereospecific hydrolysis of the amide bond in N-acyl-L-amino acids to yield the free L-amino acid and an acyl group, while leaving the N-acyl-D-amino acid unreacted. wikipedia.org This specificity allows for the separation of the L-amino acid from the remaining N-acetyl-D-amino acid.

The effectiveness of this enzymatic resolution has been demonstrated for this compound. In one study, an immobilized D-aminoacylase from the microorganism Rhodococcus armeniensis AM6.1 was used to catalyze the deacetylation of several N-acetyl-DL-amino acids. The results showed that after 17 days, 58.3% of the this compound was deacetylated. researchgate.net This highlights the capability of aminoacylases to act on allylglycine derivatives. The efficiency of this hydrolysis can be influenced by the enzyme source and the structure of the substrate's side chain. nih.gov

| Substrate (400 mM) | Deacetylation (%) after 17 days |

|---|---|

| N-acetyl-DL-methionine | 99.0% |

| N-acetyl-DL-oxyvaline | 86.5% |

| This compound | 58.3% |

| N-acetyl-DL-tyrosine | 23.7% |

| N-acetyl-DL-tryptophane | 11.6% |

While traditional kinetic resolution using acylases is effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. beilstein-journals.org To overcome this limitation, dynamic kinetic resolution (DKR) strategies have been developed. DKR combines the enantioselective enzymatic reaction with an in-situ racemization of the unreacted substrate, theoretically enabling a 100% conversion of the racemic starting material into a single, enantiomerically pure product. wikipedia.org

This powerful approach has been successfully applied to the production of D-allylglycine from this compound. ed.ac.ukresearchgate.net The process couples a stereoselective D-acylase with an N-acetyl amino acid racemase (NAAAR). The D-acylase selectively hydrolyzes the N-acetyl-D-allylglycine to D-allylglycine. Simultaneously, the NAAAR continuously converts the remaining N-acetyl-L-allylglycine into N-acetyl-D-allylglycine, constantly replenishing the substrate for the D-acylase. ed.ac.uknih.gov This coupled system drives the reaction toward the production of the desired D-enantiomer with very high yields. Research has demonstrated an 89% to 98% conversion of this compound (at a concentration of 50 g/L) into D-allylglycine within 18 hours using this method. ed.ac.ukresearchgate.net

| Enzyme | Function | Role in DKR |

|---|---|---|

| D-Aminoacylase | Enantioselective hydrolysis of N-acetyl-D-amino acids. | Selectively produces the target D-allylglycine from its N-acetylated form. |

| N-Acetyl Amino Acid Racemase (NAAAR) | Catalyzes the interconversion of L- and D-enantiomers of N-acetyl amino acids. | Racemizes the unreacted N-acetyl-L-allylglycine, allowing for a theoretical yield approaching 100%. researchgate.netnih.gov |

The efficiency of biocatalytic processes, including the DKR of this compound, can be significantly enhanced through enzyme engineering and process optimization. nih.gov One major challenge is that native enzymes may not exhibit optimal activity or stability under industrial process conditions.

Directed evolution has been employed to improve the performance of the N-acetyl amino acid racemase (NAAAR), an essential component of the DKR system. Wild-type NAAAR often shows low activity on N-acetyl substrates. Through directed evolution, a variant (NAAAR G291D/F323Y) was developed with up to five-fold higher racemase activity towards various N-acetyl amino acids, including this compound. ed.ac.uk This engineered enzyme was crucial for achieving the high conversion rates observed in the DKR process. ed.ac.ukresearchgate.net

Other optimization strategies include enzyme immobilization and improvements in heterologous expression. Immobilizing enzymes on solid supports, such as silochrome, can enhance their stability and reusability, which is economically advantageous for industrial applications. researchgate.net Furthermore, challenges in producing soluble and active enzymes, which can sometimes aggregate into inclusion bodies when expressed in hosts like E. coli, have been overcome by co-expressing molecular chaperones, thereby increasing the yield of functional biocatalyst. nih.gov

Iii. Enzymology and Substrate Specificity of N Acetyl Dl Allylglycine Interactions

Substrate Recognition by Aminoacylases and N-Acyl Amino Acid Racemases

The utility of N-Acetyl-DL-allylglycine in enzymatic reactions stems from its recognition by two key classes of enzymes: aminoacylases and N-acyl amino acid racemases (NAAARs).

Aminoacylases: These enzymes, classified under EC 3.5.1.14, are hydrolases that act on C-N bonds other than peptide bonds. uni-duesseldorf.de They are well-known for their role in the resolution of racemic mixtures of N-acetyl-DL-amino acids to produce enantiomerically pure L-amino acids. uni-duesseldorf.denih.gov Aminoacylases exhibit broad substrate specificity, enabling them to hydrolyze a wide variety of N-acylated L-amino acids. nih.govharvard.edu This includes substrates with nonpolar side chains such as methionine, alanine, valine, and leucine. nih.gov The recognition is largely dependent on the N-acyl group and the presence of a free terminal carboxylate group, as N-acyl amino acid esters and amides are not effective substrates. harvard.edu The enzyme's ability to accept diverse side chains allows it to process non-canonical substrates like N-acetyl-L-allylglycine.

N-Acyl Amino Acid Racemases (NAAARs): NAAARs are enzymes that catalyze the racemization (the interconversion of D- and L-enantiomers) of N-acylamino acids. nih.govnih.gov This function is crucial in dynamic kinetic resolution (DKR) processes, where a NAAAR is coupled with an enantioselective aminoacylase (B1246476) to theoretically achieve a 100% yield of a single enantiomer from a racemic N-acylamino acid mixture. nih.gov Like aminoacylases, NAAARs often display broad substrate specificity. core.ac.uk For instance, the NAAAR from the actinobacterium Amycolatopsis sp. Ts-1-60 is noted for accepting a wide range of amino acid substrates. core.ac.uked.ac.uk This characteristic is essential for its industrial potential, as it allows the racemization of various N-acetylated amino acids, including this compound, feeding the unhydrolyzed enantiomer back into the reaction cycle for conversion by the acylase. core.ac.uked.ac.uk

Kinetic Characterization of Enzymatic Reactions Involving this compound

The efficiency of enzymatic processes involving this compound is quantified through kinetic studies. Research has focused on enhancing the catalytic activity of NAAARs towards N-acetylated substrates, which are often processed at rates too low for commercial viability by wild-type enzymes. core.ac.uked.ac.uk

Through directed evolution, a variant of N-acyl amino acid racemase, NAAAR G291D/F323Y, was developed with significantly higher activity for N-acetylated amino acids compared to the wild-type (WT) enzyme. ed.ac.uk Kinetic analysis showed that the mutations directly impacted the turnover rate (kcat) without causing major changes in the Michaelis constant (Km), indicating improved catalytic efficiency rather than substrate binding affinity. ed.ac.uk

A key application demonstrating this improved kinetics is the dynamic kinetic resolution of this compound. A coupled system using the NAAAR G291D/F323Y variant and a D-acylase achieved an 89% conversion of 1g of this compound (at a concentration of 50 g L⁻¹) into D-allylglycine within 18 hours. core.ac.uked.ac.uk

Table 1: Catalytic Turnover (kcat) of NAAAR Variants with N-Acetylated D-Allylglycine This table presents the catalytic turnover rate (kcat) for the wild-type N-acyl amino acid racemase (NAAAR) and its engineered variants with N-acetyl-D-allylglycine as the substrate. Data sourced from research on improved racemase/acylase biotransformations. ed.ac.uk

View Data

| Enzyme Variant | kcat (s⁻¹) |

| WT | 97 |

| G291E | 125 |

| G291D | 153 |

| G291D / F323Y | 232 |

Structural Basis of Enzyme-Substrate Interactions (e.g., X-ray crystal analysis of N-acyl amino acid racemase variants)

The substrate specificity and catalytic mechanism of NAAARs are understood through their three-dimensional structures, often determined by X-ray crystallography. The crystal structure of NAAAR from Deinococcus radiodurans reveals a homooctameric assembly where each subunit features an architecture typical of the enolase superfamily. nih.gov This structure includes a capping domain and a (β/α)₇β barrel domain. nih.gov

Four key subsites are identified that enclose the substrate: nih.gov

Catalytic Site: Contains the essential residues for catalyzing the 1,1-proton exchange required for racemization. In the D. radiodurans enzyme, this framework is defined by Lys170, Asp195, Glu220, Asp245, and Lys269.

Metal-Binding Site: A divalent cation, typically Mg²⁺, is required for the catalytic mechanism.

Side-Chain-Binding Region: This pocket accommodates the amino acid side chain of the substrate. Its variability among different enzymes contributes to their diverse substrate specificities.

Flexible Lid Region: A movable part of the enzyme that can open and close over the active site.

To understand the enhanced activity of the NAAAR G291D/F323Y variant, its X-ray crystal structure was determined. core.ac.uk Analysis revealed that the mutations at positions G291 and F323 are located within the N-acyl binding pocket, approximately 5-6 Å from the substrate's acyl group. The introduction of aspartic acid (D) at position 291 and tyrosine (Y) at position 323 resulted in novel interactions within the active site that are credited with the significant improvement in catalytic activity towards N-acetylated substrates like this compound. core.ac.uk

Iv. Metabolic Fates and Biochemical Processing of Allylglycine and Its N Acetylated Derivative

Intermediates and Enzyme Systems in Allylglycine Metabolism (e.g., keto-enoic acids, D-allylglycine dehydrogenase)

The metabolic breakdown of D-allylglycine in P. putida is initiated by an oxidative deamination step. This key reaction is catalyzed by the enzyme D-allylglycine dehydrogenase, which has been localized to the membrane fractions of the bacterial cell. nih.govnih.gov This enzyme specifically acts on the D-enantiomer of allylglycine, consistent with the observation that the L-form is not readily metabolized. nih.gov

The action of D-allylglycine dehydrogenase produces the corresponding α-keto acid, 2-keto-4-pentenoic acid (also referred to as 2-iminium-4-pentenoate in its iminium form). nih.govnih.gov This keto-enoic acid is a pivotal intermediate in the pathway. nih.gov In strains lacking a functional downstream pathway (e.g., those cured of the TOL plasmid), this intermediate can accumulate. nih.gov

The subsequent metabolism of 2-keto-4-pentenoic acid is handled by a series of enzymes, including those encoded by the TOL plasmid. nih.govnih.gov Key enzymes identified in allylglycine-grown cells include 2-keto-4-pentenoic acid hydratase and 2-keto-4-hydroxyvalerate aldolase (B8822740). nih.gov The hydratase converts 2-keto-4-pentenoic acid to 2-keto-4-hydroxyvalerate, which is then cleaved by the aldolase into pyruvate (B1213749) and acetaldehyde. nih.gov This sequence efficiently channels the carbon from the unnatural amino acid into central metabolism.

| Enzyme | Function in Allylglycine Catabolism | Cellular Localization |

|---|---|---|

| D-allylglycine dehydrogenase | Catalyzes the initial oxidative deamination of D-allylglycine to 2-keto-4-pentenoic acid. | Membrane fraction nih.govnih.gov |

| 2-keto-4-pentenoic acid hydratase | Hydrates the double bond of 2-keto-4-pentenoic acid to form 2-keto-4-hydroxyvalerate. | Cytosol (presumed) nih.gov |

| 2-keto-4-hydroxyvalerate aldolase | Cleaves 2-keto-4-hydroxyvalerate into pyruvate and acetaldehyde. | Cytosol (presumed) nih.gov |

Implications for Broader Amino Acid Metabolic Networks

The catabolism of allylglycine in Pseudomonas putida serves as a clear example of metabolic plasticity and the co-opting of existing enzymatic pathways to process novel substrates. The reliance on the TOL plasmid enzymes highlights a direct link between the metabolism of an unusual amino acid and the degradation pathways for aromatic hydrocarbons. asm.org The enzymes of the TOL meta-fission pathway, which normally handle catechol and its derivatives, are induced during growth on allylglycine and are crucial for processing the intermediates. nih.gov This demonstrates an intersection between xenobiotic degradation and amino acid metabolism, ultimately funneling carbon into the tricarboxylic acid (TCA) cycle via pyruvate. asm.org

V. Neurobiological and Pharmacological Research Perspectives on Allylglycine

Modulation of GABAergic Neurotransmission by Allylglycine

The principal mechanism through which allylglycine exerts its effects on the central nervous system is by modulating GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. scbt.com Allylglycine disrupts this balance by interfering with the synthesis of GABA.

Allylglycine is a well-established inhibitor of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for converting glutamate, the main excitatory neurotransmitter, into GABA. wikipedia.orgscbt.comdntb.gov.ua This inhibition is a key factor in the neurobiological activity of allylglycine. Research has shown that allylglycine strongly inhibits GAD isolated from the brains of various species. dntb.gov.ua The inhibition of GAD by allylglycine leads to a reduction in the synthesis of GABA. wikipedia.org

The mechanism of GAD inhibition by allylglycine has been a subject of study. While allylglycine itself is a weak inhibitor of GAD, its deaminated metabolite, 2-keto-4-pentenoic acid (KPA), is a much more potent inhibitor. nih.gov This suggests that the in vivo effects of allylglycine are largely mediated by its metabolic conversion to KPA.

Table 1: Comparative Inhibitory Potency of Allylglycine and its Metabolite on GAD

| Compound | Inhibitory Potency (Ki) |

|---|---|

| (D,L)-Allylglycine | ~50 mM |

| 2-keto-4-pentenoic acid (KPA) | 10⁻⁶ M |

Data sourced from in vitro studies. nih.gov

By inhibiting GAD, allylglycine directly impacts the biosynthesis of GABA, leading to decreased levels of this inhibitory neurotransmitter in the brain. wikipedia.orgnih.gov This reduction in GABA concentration disrupts the normal inhibitory tone of the central nervous system. Studies in animal models have demonstrated that the administration of allylglycine results in a measurable decrease in brain GABA levels. nih.govnih.gov For instance, research on guinea pig brains showed a significant reduction in GABA concentration in various regions following allylglycine treatment. nih.gov Similarly, studies in mice have shown that DL-allylglycine affects GABA metabolism in the brain. nih.gov The decrease in GABA levels is believed to be the primary cause of the convulsant effects observed with allylglycine administration. wikipedia.org

Investigation of Convulsant Activity in Animal Models for Neurological Research

The ability of allylglycine to induce seizures has made it a valuable tool in neurological research, particularly in the study of epilepsy. wikipedia.orgnih.gov By administering allylglycine to animal models, researchers can induce seizures and study the underlying neurobiological mechanisms. nih.govnih.gov This approach has been used in various animal species, including mice, rats, and zebrafish, to investigate seizure progression, neuronal damage, and the efficacy of potential antiepileptic drugs. nih.govnih.govnih.gov

The convulsant activity of allylglycine is directly linked to its inhibition of GAD and the subsequent reduction in GABA levels. wikipedia.org The resulting imbalance between excitatory and inhibitory neurotransmission leads to a state of hyperexcitability in the brain, culminating in seizures. nih.gov Research has shown a correlation between the decrease in local GABA concentrations and the physiological effects of allylglycine, such as an increased heart rate.

Table 2: Effects of Allylglycine in Animal Models

| Animal Model | Observed Effects | Reference |

|---|---|---|

| Mice | Seizure induction, GABA depletion | nih.gov |

| Rats | Seizures, decreased brain GABA levels | nih.govnih.gov |

| Guinea Pigs | Reduced GABA concentration in brain regions | nih.gov |

| Zebrafish | Seizure-like behavior, GABA depletion | nih.gov |

This table summarizes key findings from various animal studies.

The allylglycine-induced seizure model is considered a model of treatment-resistant seizures, as some common antiepileptic drugs show limited efficacy in preventing these seizures. nih.gov This makes it a particularly useful model for screening new therapeutic agents that may be effective against refractory epilepsy.

Interactions with Lysine (B10760008) Biosynthesis Pathway Enzymes (e.g., Dihydrodipicolinate Synthase Inhibition Studies)

Beyond its well-documented effects on the GABAergic system, research has also explored the interaction of allylglycine and related compounds with enzymes in other metabolic pathways, such as the lysine biosynthesis pathway. One enzyme of interest is dihydrodipicolinate synthase (DHDPS), which is a key enzyme in the lysine biosynthesis pathway in bacteria and plants.

While direct studies on the inhibition of DHDPS by N-Acetyl-DL-allylglycine are not the primary focus of the available literature, research on analogous compounds and the general principles of DHDPS inhibition provide a relevant perspective. For instance, studies have shown that DHDPS can be inhibited by various molecules, including those that mimic the structure of its natural substrates or allosteric regulators. nih.govnih.gov The design of dimeric inhibitors has been explored as a strategy to enhance the potency of DHDPS inhibition, highlighting the potential for targeting this enzyme with novel compounds. nih.govnih.gov

The investigation into the inhibition of enzymes like DHDPS is significant for the development of new antibacterial and herbicidal agents. While the primary neurobiological impact of allylglycine is attributed to its effects on GABA, understanding its potential interactions with other metabolic pathways could open new avenues for research and therapeutic applications.

Vi. Structure Activity Relationship Sar Studies and Peptidomimetic Applications of Allylglycine Derivatives

Conformational Analysis and Structural Determinants of Biological Activity

The biological function of a peptide is intrinsically linked to its three-dimensional structure and conformational flexibility. The inclusion of conformationally constrained, unnatural amino acids is a key strategy to restrict the peptide's available conformations, which can lead to enhanced biological activity, improved bioavailability, and greater binding selectivity. researchgate.net Allylglycine derivatives are utilized for this purpose, as the presence of a quaternary carbon atom and the specific stereochemistry can impose significant rotational restrictions on the peptide backbone. researchgate.net

The synthesis of novel unnatural alpha-amino acid derivatives is critical for the de novo design of molecules that mimic the conformation of naturally active peptides. researchgate.net In the context of cyclic opioid peptides, research has shown that the biological activity and receptor selectivity are highly dependent on the distinct conformational characteristics of the peptide's ring structure. nih.gov The conformation of the macrocycle, influenced by the constituent amino acids like allylglycine, dictates the spatial orientation of crucial pharmacophoric elements, such as the exocyclic residue and the aromatic side chains of phenylalanine residues, which are vital for receptor interaction. nih.govresearchgate.net For instance, studies comparing active and inactive peptide analogues have demonstrated that a specific γ-turn structure centered on the central residue can be the native, active conformation required for receptor binding. researchgate.net The ability of allylglycine to help lock in such specific turns is a key determinant of its utility in designing biologically active peptides.

Allylglycine as a Building Block in Peptide Synthesis and Analogue Design

Allylglycine serves as a versatile building block for creating peptide analogues with novel properties. researchgate.net Its utility stems from its status as an unnatural amino acid, which allows chemists to move beyond the 20 canonical amino acids to modulate the structure and function of a peptide. researchgate.net It can be incorporated into peptide chains using various synthetic methodologies, including both enzymatic synthesis and solid-phase peptide synthesis (SPPS). nih.govbath.ac.uk

In enzymatic peptide synthesis, studies have shown that certain proteases can successfully utilize allylglycine derivatives as substrates. For example, some enzymes can use allylglycine as an acyl donor to form a dipeptide, although they may not be able to use it as an acyl acceptor. nih.gov This selective reactivity allows for controlled peptide bond formation.

More commonly, allylglycine is used in SPPS. bath.ac.uk The allyl group provides a chemically reactive handle that is orthogonal to many other protecting groups used in peptide chemistry. This feature is particularly exploited in the synthesis of cyclic peptides through ring-closing metathesis (RCM). In this approach, two allylglycine residues (or one allylglycine and another unsaturated amino acid) are incorporated into a linear peptide chain. nih.gov The terminal double bonds of the allyl side chains are then reacted in the presence of a ruthenium catalyst to form a new carbon-carbon double bond, thereby cyclizing the peptide. nih.govsigmaaldrich.com This method is a powerful tool for creating conformationally constrained peptide analogues. Furthermore, the resulting olefinic bridge can be catalytically hydrogenated to yield a saturated alkyl bridge, providing another layer of structural diversity. nih.govsigmaaldrich.com

Research into Cyclic Opioid Peptide Agonists and Antagonists using Allylglycine Derivatives

A significant area of research for allylglycine derivatives has been in the development of cyclic opioid peptides with tailored agonist or antagonist profiles. nih.gov Cyclization is a widely used strategy to overcome the limitations of linear opioid peptides, such as poor metabolic stability and low blood-brain barrier penetration. nih.govresearchgate.net Compared to their linear counterparts, cyclic analogues often show improved stability, better receptor selectivity, and enhanced bioavailability. nih.govresearchgate.net

Allylglycine has been instrumental in creating "dicarba" analogues of endogenous opioid peptides like enkephalins. nih.gov In these analogues, the disulfide bridge found in native cyclic peptides (e.g., between two cysteine residues) is replaced by a more stable, non-reducible carbon-carbon bond. nih.govsigmaaldrich.com This is achieved by substituting the cysteine residues with D-allylglycine and another unsaturated amino acid, followed by ring-closing metathesis. nih.govsigmaaldrich.com

This strategy has successfully produced potent opioid receptor ligands. For example, dicarba analogues of the cyclic pentapeptide H-Tyr-c[D-Cys-Phe-Phe-Cys]NH₂ were synthesized by substituting D-allylglycine at position 2. nih.gov The resulting analogues containing Tyrosine (Tyr) or 2',6'-dimethyltyrosine (Dmt) at position 1 retained high agonist potency at both mu (µ) and delta (δ) opioid receptors. nih.govsigmaaldrich.com Conversely, when the Tyr¹ residue was replaced with a non-amine residue like 3-[2,6-dimethyl-4-hydroxyphenyl]propanoic acid (Dhp), the resulting dicarba analogues functioned as potent µ-opioid antagonists. nih.gov These findings underscore how the combination of macrocyclic conformation, dictated by the allylglycine-derived bridge, and the nature of the N-terminal residue determines the pharmacological outcome. nih.gov

Detailed studies have quantified the activity of these analogues, revealing subtle but important structure-activity relationships. The data below illustrates the efficacy and receptor preference of various cyclic opioid peptide analogues, including those synthesized using allylglycine.

| Peptide Analogue | Target Receptor(s) | Activity Profile | Reported Potency (IC₅₀ or pEC₅₀) | Source |

|---|---|---|---|---|

| Tyr-c²⁵[D-Cys-Gly-Phe-L-Cys]-NH₂ (Dicarba analogue using L-allylglycine derivative) | MOR / DOR | Agonist | IC₅₀ = 1.0 nM (MOR), 3.2 nM (DOR) | nih.gov |

| Tyr-c²⁵[D-Cys-Gly-Phe-D-Cys]-NH₂ (Dicarba analogue using D-allylglycine derivative) | MOR / DOR | Agonist | Slightly decreased activity vs. parent | nih.gov |

| Tyr¹-dicarba analogues of H-Tyr-c[D-Cys-Phe-Phe-Cys]NH₂ | MOR / DOR | Agonist | High potency, slight to no µ preference | nih.govsigmaaldrich.com |

| Dmt¹-dicarba analogues of H-Tyr-c[D-Cys-Phe-Phe-Cys]NH₂ | MOR / DOR | Agonist | High potency, slight to no µ preference | nih.govsigmaaldrich.com |

| Dhp¹-dicarba analogues of H-Tyr-c[D-Cys-Phe-Phe-Cys]NH₂ | MOR / DOR | µ-Antagonist / δ-Variable | Efficacy at δ receptor varied (agonist, partial agonist, or antagonist) | nih.gov |

| Tyr-c[D-Lys-Phe-Phe-Asp]NH₂ (RP-170) | MOR / KOR | Agonist | pEC₅₀ = 8.93 (MOR) | mdpi.com |

MOR: Mu Opioid Receptor, DOR: Delta Opioid Receptor, KOR: Kappa Opioid Receptor, IC₅₀: Half maximal inhibitory concentration, pEC₅₀: Negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

This research demonstrates that allylglycine is a powerful building block for designing cyclic peptidomimetics, enabling fine-tuning of receptor selectivity and functional activity to create either potent opioid agonists or specific antagonists. nih.gov

Vii. Advanced Analytical Techniques in N Acetyl Dl Allylglycine Research

Spectroscopic Methodologies for Characterization

Spectroscopic techniques are indispensable for the structural elucidation of N-Acetyl-DL-allylglycine, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR are fundamental for its characterization. sigmaaldrich.comhmdb.canih.gov

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The acetyl group (CH₃) would typically appear as a singlet. The protons of the allyl group (-CH₂-CH=CH₂) would produce a complex splitting pattern due to their coupling with each other. The α-proton attached to the chiral center would also show a distinct signal, often a multiplet, due to coupling with adjacent protons. Theoretical predictions and analysis of similar N-acetylated amino acids suggest the following hypothetical chemical shifts. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Distinct peaks would be observed for the carbonyl carbons of the acetyl and carboxylic acid groups, the carbons of the allyl group, the chiral α-carbon, and the acetyl methyl carbon. hmdb.cadrugbank.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.netvscht.czrsc.org The IR spectrum of this compound would be expected to show absorption bands corresponding to:

O-H stretching of the carboxylic acid.

N-H stretching of the amide group.

C=O stretching of the carboxylic acid and amide groups. miamioh.edu

C=C stretching of the allyl group.

C-H stretching and bending vibrations for the alkyl and vinyl groups. nih.govresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. miamioh.edulibretexts.orgnih.gov For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques. The mass spectrum would show the molecular ion peak [M+H]⁺ or [M-H]⁻, and characteristic fragment ions resulting from the cleavage of specific bonds, such as the loss of the acetyl group, the carboxyl group, or parts of the allyl side chain. nist.gov

Table 1: Predicted Spectroscopic Data for this compound

Note: The following data are illustrative and based on typical values for similar functional groups and N-acetylated amino acids. Actual experimental values may vary.

| Technique | Feature | Predicted Value/Observation |

|---|---|---|

| ¹H NMR (in CDCl₃) | Acetyl Protons (CH₃) | ~2.0 ppm (singlet) |

| α-Proton (CH) | ~4.5 ppm (multiplet) | |

| Allyl CH₂ | ~2.5 ppm (multiplet) | |

| Allyl CH= | ~5.8 ppm (multiplet) | |

| Allyl =CH₂ | ~5.1-5.2 ppm (multiplet) | |

| ¹³C NMR | Carboxyl Carbon (C=O) | ~175 ppm |

| Amide Carbonyl (C=O) | ~170 ppm | |

| Allyl Carbons (C=C) | ~133 ppm (CH), ~118 ppm (CH₂) | |

| α-Carbon | ~53 ppm | |

| Acetyl Carbon (CH₃) | ~23 ppm | |

| IR Spectroscopy (cm⁻¹) | O-H Stretch (Carboxylic Acid) | ~3300-2500 (broad) |

| N-H Stretch (Amide) | ~3300-3100 | |

| C=O Stretch (Amide I & Carboxylic Acid) | ~1720-1650 | |

| C=C Stretch (Allyl) | ~1640 | |

| Mass Spectrometry (ESI+) | Molecular Ion [M+H]⁺ | m/z 158.07 |

| Key Fragment | m/z 116 (loss of acetyl group) |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers (N-Acetyl-D-allylglycine and N-Acetyl-L-allylglycine).

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment and chiral separations. For purity analysis, a reversed-phase HPLC method using a C18 column is typically employed. insights.bio The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and a polar mobile phase.

For the determination of enantiomeric excess, chiral HPLC is the method of choice. sigmaaldrich.com This can be achieved through two main approaches:

Direct Separation: Using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs (e.g., Chiralpak series) are often effective for separating N-acetylated amino acids. nih.gov

Indirect Separation: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

Gas Chromatography (GC): GC can also be used for the analysis of N-acetylated amino acids, particularly for enantiomeric separation. nih.govnih.gov This typically requires derivatization to increase the volatility of the compound. sigmaaldrich.com The amino acid enantiomers can be converted into volatile esters and then analyzed on a chiral GC column. tdl.org

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample volume. creative-proteomics.com It has been successfully applied to the chiral separation of various amino acids. nih.govnih.gov Chiral selectors, such as cyclodextrins, are often added to the background electrolyte to facilitate the separation of enantiomers. acs.orgchromatographyonline.com

Table 2: Illustrative Chromatographic Conditions for this compound Analysis

Note: These are example conditions and would require optimization for specific applications.

| Technique | Purpose | Column/Selector | Mobile Phase/Electrolyte | Detection |

|---|---|---|---|---|

| HPLC | Purity | Reversed-Phase C18 | Acetonitrile/Water with 0.1% Trifluoroacetic Acid | UV (210 nm) |

| Chiral HPLC | Enantiomeric Excess | Chiralpak AD-H | Hexane/Isopropanol/Trifluoroacetic Acid | UV (210 nm) |

| Chiral GC | Enantiomeric Excess | Chirasil-Val | Helium carrier gas after derivatization (e.g., esterification) | FID or MS |

| Capillary Electrophoresis | Enantiomeric Excess | β-cyclodextrin in buffer | Phosphate buffer with β-cyclodextrin | UV (200 nm) |

Advanced Structural Elucidation Techniques

Beyond routine characterization, advanced techniques can provide deeper insights into the three-dimensional structure of this compound, especially in biological contexts.

X-ray Crystallography for Enzyme-Substrate Complexes: X-ray crystallography is a powerful method for determining the three-dimensional structure of molecules at atomic resolution. wiley.com While obtaining a crystal structure of a small, flexible molecule like this compound alone can be challenging, its true power lies in the study of its complexes with enzymes.

By co-crystallizing an enzyme with this compound (or one of its enantiomers), researchers can visualize how the molecule binds to the active site of the enzyme. This provides invaluable information about the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern substrate recognition and catalysis. nih.govwikipedia.orgspectrabase.com For instance, allylglycine itself is known to be an inhibitor of enzymes like glutamate (B1630785) decarboxylase. wikipedia.org X-ray crystallography of such an enzyme-inhibitor complex would reveal the molecular basis of this inhibition. nih.govnih.gov

A relevant example is the study of N-acetylglutamate synthase, an enzyme involved in arginine biosynthesis, which is inhibited by arginine. wikipedia.orgnih.govresearchgate.netsigmaaldrich.com X-ray crystallography of the enzyme in complex with its inhibitor has revealed the conformational changes that occur upon binding, leading to the inhibition of the enzyme's activity. nih.gov A similar approach with N-Acetyl-L-allylglycine and a target enzyme could elucidate its mechanism of action.

常见问题

Q. What are the critical physicochemical properties of N-Acetyl-DL-allylglycine that influence its stability in experimental conditions?

this compound (CAS 50299-14-4) has a molecular weight of 157.17 g/mol and a predicted density of 1.121±0.06 g/cm³. Its melting point is 114°C, and it is recommended to store the compound at -20°C to prevent degradation . The compound’s acidity (pKa ~3.58) suggests sensitivity to pH changes, particularly in aqueous solutions. Stability during experiments requires strict control of temperature, avoidance of prolonged exposure to light, and use of inert atmospheres to minimize oxidation of the allyl group.

Q. What analytical methods are validated for quantifying this compound and resolving its enantiomers?

Enantiomeric resolution can be achieved via chiral chromatography or enzymatic methods. A validated approach couples a variant N-acetyl amino acid racemase (NAAAR G291D/F323Y) with an enantiospecific acylase, enabling dynamic kinetic resolution. This method achieved 98% conversion of this compound to D-allylglycine at 50 g/L substrate concentration in 18 hours . For quantification, reverse-phase HPLC with UV detection (210–220 nm) or mass spectrometry is recommended, leveraging protocols established for structurally similar acetylated amino acids (e.g., N-Acetyl-L-glutamic acid) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

The compound is classified as irritating to eyes, skin, and the respiratory system (GHS hazard code H315, H319, H335). Mandatory precautions include:

- Use of PPE (gloves, lab coat, safety goggles).

- Conducting reactions in a fume hood to avoid inhalation.

- Immediate rinsing with water for 15 minutes upon eye or skin contact (per S26/S36 guidelines) .

- Adherence to NIH guidelines for documenting experimental conditions to ensure reproducibility and safety compliance .

Advanced Research Questions

Q. How can enzymatic dynamic kinetic resolution (DKR) be optimized for high-yield production of enantiopure D-allylglycine from this compound?

The engineered NAAAR G291D/F323Y variant exhibits 6-fold higher activity than wild-type racemase, enabling efficient interconversion of N-Acetyl-D/L-allylglycine. Coupling this with an L-specific acylase ensures continuous conversion of the undesired enantiomer, achieving >98% yield of D-allylglycine. Key parameters include:

- Substrate concentration ≤50 g/L to avoid enzyme inhibition.

- pH 7.5–8.0 to maximize racemase and acylase activity.

- Temperature control at 30–37°C to balance reaction rate and enzyme stability .

X-ray crystallography of the NAAAR variant revealed enhanced catalytic efficiency due to novel side-chain interactions (e.g., G291D mutation stabilizes substrate binding) .

Q. What strategies mitigate byproduct formation during chemical synthesis of this compound?

Common byproducts include oxidized allyl groups (forming glycine derivatives) and N-acetyl hydrolysis products. Mitigation strategies involve:

Q. How do structural modifications of this compound impact its reactivity in peptide coupling or metal-chelation studies?

The allyl group introduces steric hindrance and electronic effects that influence reactivity. For example:

- In peptide synthesis, the allyl moiety may require temporary protection (e.g., Pd-catalyzed deprotection) to prevent undesired side reactions.

- The acetylated amino group reduces nucleophilicity, necessitating activators like EDC/NHS for carboxylate coupling .

- Metal-chelation studies (e.g., with Cu²⁺) show moderate stability constants (log K ~3.2), comparable to other acetylated amino acids, but allyl steric effects may alter binding kinetics .

Q. What environmental and waste management protocols apply to lab-scale synthesis of this compound?

Waste streams containing residual substrate or byproducts (e.g., acetic acid, allyl alcohol) must be neutralized and treated as hazardous organic waste. Key steps include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。